Cas no 903173-34-2 (2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid)
2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
- 903173-34-2
- MLS000093607
- CCG-139098
- 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylicacid
- HMS2187P10
- CHEMBL1532250
- EN300-265041
- AKOS004917254
- F1907-0478
- 2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid
- SMR000029225
- MFCD14796108
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- Inchi: 1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12)
- InChI Key: TUBIHPRLIKRUPP-UHFFFAOYSA-N
- SMILES: S1C(C)=CC2=C1C=C(C(=O)O)N2C
Computed Properties
- Exact Mass: 195.03539970g/mol
- Monoisotopic Mass: 195.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 70.5Ų
2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332899-1g |
2,4-Dimethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 95%+ | 1g |
$625 | 2024-07-20 | |
| TRC | D207666-100mg |
2,4-Dimethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic Acid |
903173-34-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D207666-500mg |
2,4-Dimethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic Acid |
903173-34-2 | 500mg |
$ 435.00 | 2022-06-05 | ||
| TRC | D207666-1g |
2,4-Dimethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic Acid |
903173-34-2 | 1g |
$ 660.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7447-1G |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 95% | 1g |
¥ 2,547.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7447-5G |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 95% | 5g |
¥ 7,616.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7447-10G |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 95% | 10g |
¥ 11,299.00 | 2023-04-13 | |
| Enamine | EN300-265041-0.05g |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 0.05g |
$612.0 | 2023-07-08 | ||
| Enamine | EN300-265041-0.1g |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 0.1g |
$640.0 | 2023-07-08 | ||
| Enamine | EN300-265041-0.25g |
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
903173-34-2 | 0.25g |
$670.0 | 2023-07-08 |
2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Suppliers
2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid
Introduction to 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (CAS No. 903173-34-2) and Its Emerging Applications in Chemical Biology
2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 903173-34-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the thienopyrrole class, a scaffold that has been increasingly explored for its potential in drug discovery and material science. The presence of both thiophene and pyrrole rings in its structure imparts distinct electronic and steric characteristics, making it a versatile building block for synthesizing bioactive molecules.
The 5-carboxylic acid moiety in the molecule enhances its solubility in polar solvents and allows for further functionalization, enabling the design of derivatives with tailored biological activities. This feature has been exploited in recent years to develop novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The 2,4-dimethyl substitution pattern further influences the compound's reactivity and binding affinity, making it an attractive candidate for medicinal chemistry investigations.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid and biological targets. Studies have demonstrated that this compound can modulate key signaling pathways by binding to specific proteins and enzymes. For instance, research has shown that derivatives of this scaffold exhibit inhibitory effects on kinases involved in tumor proliferation and metastasis. These findings have opened new avenues for developing small-molecule inhibitors with high selectivity and efficacy.
The pharmaceutical industry has been particularly interested in leveraging the structural diversity of thienopyrroles for drug development. 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid serves as a key intermediate in the synthesis of novel molecules with potential therapeutic applications. Its ability to undergo various chemical transformations allows researchers to modify its core structure while retaining desirable pharmacological properties. This flexibility has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
In addition to its pharmaceutical relevance, 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid has shown promise in material science applications. The conjugated system of its thiophene and pyrrole rings makes it a suitable candidate for organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its use in designing materials with enhanced charge transport properties, contributing to advancements in sustainable energy technologies.
The synthesis of 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the thienopyrrole core with high regioselectivity.
From a biological perspective, the unique electronic properties of thieno[3,2-b]pyrrole derivatives contribute to their ability to interact with biological systems in novel ways. These interactions often involve π-stacking interactions with aromatic residues in proteins or hydrogen bonding with polar moieties on biological targets. Such interactions are critical for designing molecules with optimal binding affinities and minimal off-target effects.
The growing body of research on 2,4-dimethyl-4H-Thieno[3,2-b]pyrrole-5-carboxylic acid underscores its significance as a versatile scaffold in chemical biology. Its structural features enable the development of compounds with diverse biological activities, making it a valuable tool for both academic research and industrial drug discovery. As our understanding of its pharmacological properties continues to expand, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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